![molecular formula C13H17N3OS B13218815 1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)
1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For example, a reaction between an α-haloketone and an amide can yield the oxazole ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Piperazine Moiety: The final step involves the alkylation of piperazine with the oxazole-thiophene intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical entities.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine can be compared with other similar compounds, such as:
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: This compound features an oxadiazole ring instead of an oxazole ring, which may result in different biological activities and chemical properties.
1-Methyl-2-(thiophen-2-yl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17N3OS |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
5-methyl-4-(piperazin-1-ylmethyl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H17N3OS/c1-10-11(9-16-6-4-14-5-7-16)15-13(17-10)12-3-2-8-18-12/h2-3,8,14H,4-7,9H2,1H3 |
Clave InChI |
ICFLFQHCMBWUIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CS2)CN3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)
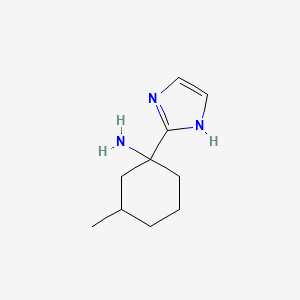

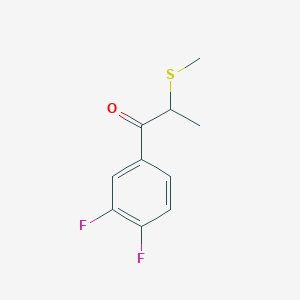

![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
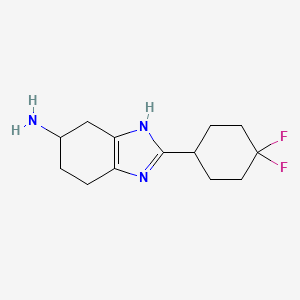
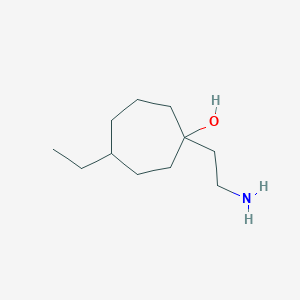
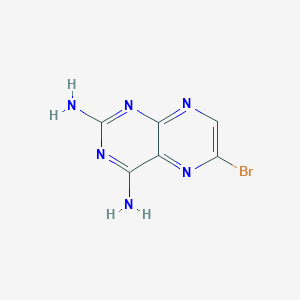
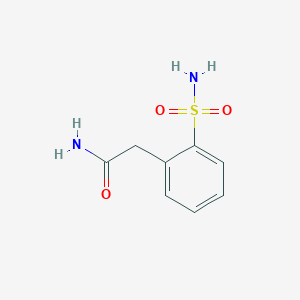
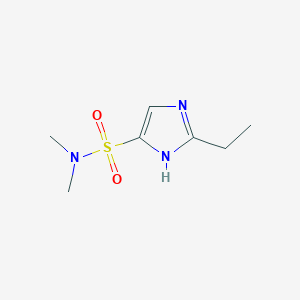
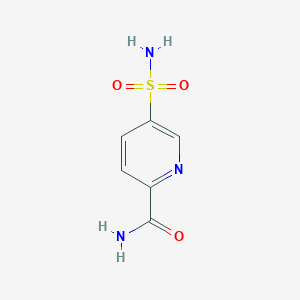
![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)
